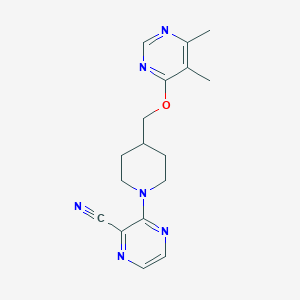

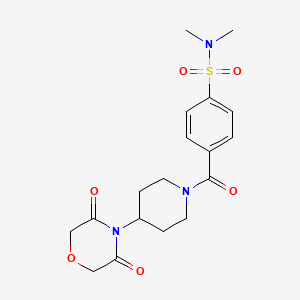

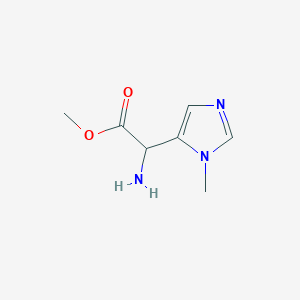

![molecular formula C12H26N2O B2831749 (2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine CAS No. 1250137-62-2](/img/structure/B2831749.png)

(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “this compound”, is complex. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

Synthesis and Chemical Properties

(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine is involved in various chemical syntheses and applications, highlighting its utility in creating complex molecules and its role in chemical research:

It has been used in the total synthesis of naturally occurring piperidine alkaloids, like in the synthesis of (-)-pinidinone, employing a diastereoselective intramolecular methoxyaminocarbonylation reaction. This process demonstrates the compound's utility in synthesizing alkaloids starting from commercially available materials, showcasing its versatility in organic synthesis (Csatayová et al., 2010).

The compound has been utilized in developing photolabile amine protecting groups for amines in flow chemistry. This application is crucial for protecting sensitive amine groups during complex synthesis processes, demonstrating its role in facilitating multistep synthesis in a continuous-flow setup (Yueh et al., 2015).

Its framework is valuable in the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives. These compounds are significant in synthesizing natural products and pharmacologically interesting compounds, underscoring the compound's importance in medicinal chemistry and natural product synthesis (Ibenmoussa et al., 1998).

特性

IUPAC Name |

N-(2-methoxyethyl)-N-methyl-3-piperidin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-14(10-11-15-2)9-3-4-12-5-7-13-8-6-12/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFKYYJTCHCDRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1CCNCC1)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

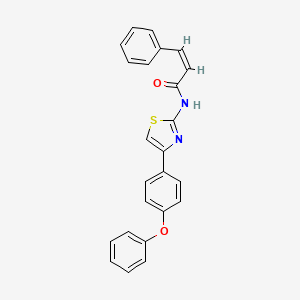

![N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B2831670.png)

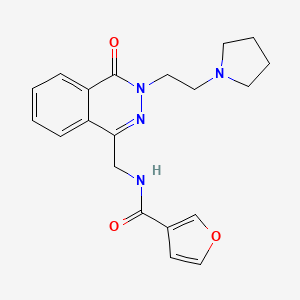

![1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2831671.png)

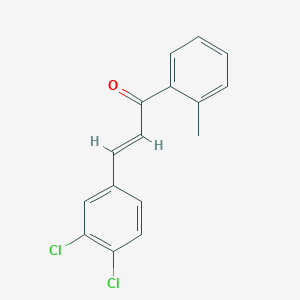

![2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2831677.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)